molecular formula C8H15NO2 B15220837 Rel-ethyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate

Rel-ethyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate

Cat. No.: B15220837
M. Wt: 157.21 g/mol
InChI Key: CHAJAQRVAZTEPG-POYBYMJQSA-N
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Description

Rel-ethyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring, an amino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-ethyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common method involves the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a transition metal catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Rel-ethyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rel-ethyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rel-ethyl (1R,2S)-2-aminocyclohexanecarboxylate
  • Rel-ethyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate

Uniqueness

Rel-ethyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from similar compounds with larger ring systems, such as cyclohexane derivatives. The presence of the amino and ester groups also provides versatile functional handles for further chemical modifications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8+/m0/s1

InChI Key

CHAJAQRVAZTEPG-POYBYMJQSA-N

Isomeric SMILES

CC[C@H]1C[C@@]1(C(=O)OCC)N

Canonical SMILES

CCC1CC1(C(=O)OCC)N

Origin of Product

United States

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